Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Description
Structural Classification of Spirocyclic Compounds
Spirocyclic compounds constitute a distinctive class of organic molecules characterized by two or more molecular rings sharing a single common atom, known as the spiro atom. The fundamental structural feature that distinguishes spiro compounds from other bicyclic systems is the presence of only one common atom connecting the rings, creating a unique three-dimensional molecular architecture. In organic chemistry, spiro compounds are classified into two primary categories based on the nature of their constituent rings: carbocyclic spiro compounds, which contain only carbon atoms within their rings, and heterocyclic spiro compounds, which incorporate one or more non-carbon atoms such as nitrogen, oxygen, or sulfur.
The classification system for spirocyclic compounds follows specific nomenclature conventions established by the International Union of Pure and Applied Chemistry. The prefix "spiro" is combined with a von Baeyer descriptor that indicates the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and separated by a period within square brackets. For heterocyclic spiro compounds, the nomenclature becomes more complex as it must account for the position and identity of heteroatoms within the ring systems. The spiro atom itself can vary in nature, with quaternary carbon being the most common, though other atoms such as silicon, boron, and nitrogen can also serve as spiro centers in specific molecular frameworks.
This compound falls within the heterocyclic spiro compound classification due to the presence of two nitrogen atoms within its ring system. The compound features a [4.5] spirocyclic system, indicating that one ring contains four carbon atoms while the other contains five carbon atoms, with the spiro center connecting these two rings. The diaza designation specifically refers to the incorporation of two nitrogen atoms within the spirocyclic framework, positioned at the 1 and 8 positions of the decane system.
| Structural Classification Parameters | This compound |
|---|---|
| Compound Type | Heterocyclic Spiro Compound |
| Ring System Designation | [4.5] Spirocyclic System |
| Heteroatom Count | Two Nitrogen Atoms |
| Heteroatom Positions | 1,8-Diaza Configuration |
| Spiro Center | Quaternary Carbon |
| Molecular Formula | C₁₆H₂₃ClN₂O₂ |
| Molecular Weight | 310.82 g/mol |
Historical Development of Diazaspiro[4.5]decane Derivatives
The historical development of diazaspiro[4.5]decane derivatives traces back to the broader evolution of spirocyclic chemistry, which began with von Baeyer's discovery of the first spiro compound in 1900. The systematic investigation of spirocyclic compounds gained momentum throughout the twentieth century as chemists recognized their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The specific development of diazaspiro[4.5]decane systems emerged from the intersection of heterocyclic chemistry and the growing understanding of nitrogen-containing ring systems.
Early synthetic approaches to diazaspiro[4.5]decane derivatives focused on developing reliable methods for constructing the spirocyclic framework while incorporating nitrogen atoms at specific positions within the ring system. The synthesis of these compounds typically involves complex multi-step procedures, including dialkylation reactions of activated carbon centers and various rearrangement reactions. One significant advancement in the field was the development of Michael addition reactions using N-protected nitro-pyridine derivatives as starting materials, followed by hydrogenation reduction and ring-closing reactions to construct the desired spirocyclic framework.
The evolution of synthetic methodologies for diazaspiro[4.5]decane derivatives has been driven by the need for more efficient and scalable preparation methods. Traditional synthetic routes often suffered from limitations such as long reaction sequences, low yields, difficult intermediate purification, and rigorous reaction conditions that prevented mass production. Contemporary synthetic approaches have addressed these challenges through the development of streamlined procedures that offer improved yields and milder reaction conditions, making large-scale preparation more feasible.
Recent advances in the synthesis of diazaspiro[4.5]decane derivatives have focused on developing one-step synthesis methods that form multiple carbon-carbon bonds in domino reactions. These approaches utilize palladium-catalyzed reactions between unactivated yne-en-ynes and substituted aryl halides to afford diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Such methodologies represent significant improvements in synthetic efficiency, as they involve highly regioselective carbon-carbon coupling and spiro scaffold formation steps in a single reaction sequence.
| Historical Development Milestones | Year | Significance |
|---|---|---|
| First Spiro Compound Discovery | 1900 | von Baeyer's foundational work |
| Systematic Spirocyclic Chemistry | 1900s-1950s | Basic nomenclature and classification |
| Diazaspiro System Development | 1960s-1980s | Nitrogen incorporation strategies |
| Advanced Synthetic Methods | 1990s-2000s | Improved yields and conditions |
| One-Step Synthesis Approaches | 2010s-Present | Domino reactions and efficiency |
Significance in Modern Medicinal Chemistry
The significance of this compound in modern medicinal chemistry stems from the unique properties imparted by its spirocyclic architecture and the functional diversity provided by its nitrogen-containing framework. Spirocyclic compounds have emerged as privileged structures in drug discovery due to their ability to provide three-dimensional molecular frameworks that can enhance binding specificity and selectivity with biological targets. The rigid conformational features of spiro compounds reduce the conformational entropy penalty associated with target binding, potentially leading to improved pharmacological properties.
The diazaspiro[4.5]decane core structure offers several advantages in medicinal chemistry applications. The presence of two nitrogen atoms within the spirocyclic framework provides multiple sites for chemical modification and functionalization, allowing for the introduction of various pharmacophoric elements. These nitrogen atoms can serve as hydrogen bond acceptors or donors, depending on their protonation state and chemical environment, thereby influencing the compound's interaction with biological targets. The spirocyclic structure also provides a scaffold that can project functional groups in specific three-dimensional orientations, potentially enhancing selectivity for particular protein binding sites.
Recent research has demonstrated the utility of diazaspiro[4.5]decane derivatives as bioisosteric replacements for traditional pharmacophoric elements. For example, the 1,8-diazaspiro[4.5]decane motif has been successfully incorporated as a bioisosteric replacement for N-methylpiperazine terminals in drug development programs. This substitution strategy aims to improve the pharmacological profile of lead compounds while maintaining or enhancing their biological activity. The spirocyclic structure can provide improved metabolic stability, altered pharmacokinetic properties, and potentially reduced off-target effects compared to traditional linear or simpler cyclic structures.
The benzyl carboxylate protecting group in this compound serves multiple functions in medicinal chemistry contexts. This protecting group strategy allows for selective modification of one nitrogen center while leaving the other available for further functionalization or biological interaction. The benzyl carboxylate can be selectively removed under mild conditions, providing access to the free amine functionality when desired. This synthetic flexibility makes the compound particularly valuable as an intermediate in the preparation of more complex pharmaceutical targets.
Contemporary drug discovery efforts have increasingly focused on spirocyclic motifs due to their prevalence in natural products with biological activity and their potential to access unexplored chemical space. Natural products containing spirocyclic frameworks have demonstrated diverse biological activities, including cytotoxic, antibacterial, antiviral, and neuroprotective effects. This natural precedent provides strong motivation for the development of synthetic spirocyclic compounds as potential therapeutic agents.
| Medicinal Chemistry Applications | Properties and Benefits |
|---|---|
| Bioisosteric Replacement | Enhanced metabolic stability and selectivity |
| Three-Dimensional Scaffold | Improved target binding specificity |
| Multiple Functionalization Sites | Diverse chemical modification opportunities |
| Protecting Group Strategy | Selective synthetic transformations |
| Natural Product Inspiration | Validated biological activity frameworks |
| Chemical Space Exploration | Access to novel pharmacophoric arrangements |
The synthetic accessibility of this compound through established chemical procedures makes it particularly attractive for medicinal chemistry applications. The compound can be prepared using standard organic synthesis techniques, including the reaction of benzyl chloroformate with 1,8-diazaspiro[4.5]decane in the presence of appropriate bases, followed by conversion to the hydrochloride salt. This synthetic route provides reliable access to the compound with good yields and purity, supporting its utility in drug discovery programs that require consistent supply of high-quality materials.
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16;/h1-3,5-6,17H,4,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQZCNCKMGHANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-68-3 | |
| Record name | 1,8-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 1,8-diazaspiro[4.5]decane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product. The use of automated reactors and advanced purification techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
Chemistry
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique spirocyclic architecture allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These properties make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential bioactivity. Studies have suggested that it may interact with specific molecular targets, modulating enzyme activity and cellular signaling pathways. Although detailed mechanisms are still under exploration, preliminary findings indicate possible applications in drug discovery and development .
Medicine
The therapeutic potential of this compound is being explored for various medical applications, particularly in antimicrobial and anticancer activities. Its structural characteristics may confer unique pharmacological properties that warrant further investigation through biological assays to validate its efficacy as a therapeutic agent.
Industry
In industrial applications, this compound is utilized in the formulation of new materials and catalysts due to its chemical stability and reactivity. Its ability to undergo diverse chemical reactions makes it suitable for producing specialized compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Benzyl 1,7-Diazaspiro[4.5]decane-1-Carboxylate Hydrochloride (CAS: 1523571-82-5)
Structural Differences :
Physicochemical and Functional Properties :
tert-Butyl 1,8-Diazaspiro[4.5]decane-1-Carboxylate Hydrochloride (CAS: 1153767-91-9)
Structural Differences :
Physicochemical and Functional Properties :
Patent-Derived Diazaspiro Compounds (EP 4 374 877 A2)
Structural Features :
Functional Properties :
- Enhanced bioactivity due to electron-withdrawing groups (e.g., trifluoromethyl) improving target affinity .
- Designed for therapeutic applications, such as enzyme inhibition or receptor modulation .
Comparative Data Table
Key Research Findings
- Regiochemistry Impact : The position of nitrogen atoms (1,7 vs. 1,8) influences conformational stability and interaction with biological targets. For example, 1,8-diaza derivatives may exhibit better solubility profiles due to optimized hydrogen bonding .
- Substituent Effects : The benzyl group in the target compound enhances aromatic interactions in drug-receptor binding, while tert-butyl derivatives prioritize synthetic flexibility .
- Bioactivity Potential: Patent-derived compounds demonstrate that functionalization with electronegative groups (e.g., trifluoromethyl) significantly enhances pharmacological activity .
Biological Activity
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS No. 1385696-68-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : CHClNO
- Molecular Weight : 310.82 g/mol
- CAS Number : 1385696-68-3
This compound exhibits its biological activity primarily through its interaction with specific biochemical pathways:
- Inhibition of l-Cystine Crystallization : Recent studies have shown that derivatives of the diazaspiro framework can inhibit l-cystine crystallization, which is crucial for preventing cystine stone formation in patients with cystinuria. The compound has been evaluated in vitro and in vivo, demonstrating a promising profile for this application .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Anticrystallization Activity
- In Vitro Studies : The compound has shown effective inhibition of l-cystine crystallization in supersaturated solutions. The EC values indicate a strong potency compared to standard treatments.
- In Vivo Efficacy : In animal models (Slc3a1-knockout mice), treatment with the compound resulted in significantly reduced stone formation rates compared to control groups, indicating its potential as a therapeutic agent for cystinuria .
2. Antitumor Activity
- Research indicates that similar compounds within the spirocyclic class exhibit cytotoxic effects against various cancer cell lines. The three-dimensional structure of benzyl 1,8-diazaspiro[4.5]decane enhances binding interactions with target proteins involved in cancer progression .
Table 1: Inhibition of l-Cystine Crystallization
| Compound | EC (nM) | Oral Bioavailability (%) | AUC (μmol/L·h) |
|---|---|---|---|
| Benzyl 1,8-diazaspiro[4.5]decane | 29.5 | 22% | 59.5 |
Table 2: Comparative Antitumor Activity
| Compound | Cell Line Tested | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu Hypopharyngeal | 10 | Apoptosis induction |
| Benzyl 1,8-diazaspiro[4.5]decane | MCF-7 Breast Cancer | TBD | Cell cycle arrest |
Case Study 1: Cystinuria Treatment
In a controlled study involving Slc3a1-knockout mice, administration of benzyl 1,8-diazaspiro[4.5]decane resulted in only 8% of treated mice developing stones compared to over 54% in the untreated control group. This significant difference underscores the compound's potential as a therapeutic agent for managing cystinuria and reducing stone formation risk .
Case Study 2: Antitumor Efficacy
A study evaluating the anticancer properties of benzyl 1,8-diazaspiro[4.5]decane revealed promising results against MCF-7 breast cancer cells, showing significant cytotoxicity and induction of apoptosis at low concentrations. Further investigations are warranted to elucidate the detailed mechanisms and optimize therapeutic strategies using this compound .
Q & A
Q. How can synthetic routes for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Synthesis often involves tert-butyl-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) as precursors . Key steps include Boc deprotection using HCl/dioxane (4 N) followed by carboxylation with benzyl chloroformate . To optimize yield, monitor reaction progress via LCMS (e.g., m/z 727 [M+H]+) and purify intermediates via HPLC (MeCN/water with 0.1% formic acid) . Purity (>95%) can be confirmed by analytical HPLC retention time matching reference standards .
Q. What characterization techniques are critical for confirming the structural integrity of this spirocyclic compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C₁₆H₂₄N₂O₂·HCl) and exact mass (e.g., 276.189665 Da) . Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming spirocyclic geometry and benzyl ester substitution patterns. For hydrochloride salts, elemental analysis (Cl⁻ content) and FT-IR (N-H and C=O stretches) are recommended . Purity should be assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound during pharmacological testing?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases . For in vitro assays, prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. If solubility remains inconsistent, employ co-solvents like PEG-400 or cyclodextrins, as described for structurally similar spirocycles . Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Q. What strategies are effective for assessing the in vivo efficacy of this compound as a cystine crystallization inhibitor?
- Methodological Answer : Design rodent models of cystinuria, administering the compound orally (e.g., 10 mg/kg/day) . Monitor urinary cystine levels via LC-MS/MS and confirm inhibition efficacy by comparing crystal burden in kidneys using micro-CT imaging. To address pharmacokinetic variability, measure plasma concentrations of the compound and its metabolites (e.g., free 1,8-diazaspiro[4.5]decane) at multiple timepoints . Use statistical models (e.g., ANOVA with Tukey post-hoc) to resolve dose-response contradictions .
Q. How can researchers validate the stability of this hydrochloride salt under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation products via UPLC-QTOF to identify hydrolysis pathways (e.g., ester cleavage or decarboxylation) . For long-term storage, lyophilize the compound and store at -20°C under nitrogen to prevent hygroscopic degradation . Compare results with structurally related spirocycles (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) to establish generalized stability protocols .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cell-based assays?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Address outliers via Grubbs’ test and normalize data to vehicle controls. For high-throughput screening, apply Z’-factor validation to ensure assay robustness . If cytotoxicity varies between cell lines (e.g., HEK293 vs. HepG2), perform RNA-seq to identify differential expression of transporters or metabolic enzymes .
Q. How can researchers address discrepancies in reported binding affinities for this compound’s interaction with biological targets?
- Methodological Answer : Validate binding assays (e.g., SPR or ITC) using standardized protocols (e.g., fixed buffer ionic strength and temperature). Compare results across orthogonal methods—e.g., fluorescence polarization for kinetic data and X-ray crystallography for structural validation . If contradictions persist, consider allosteric modulation or pH-dependent binding effects, as observed in related diazaspiro compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
